2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Description
This compound is a Schiff base ligand featuring a triazole core substituted with a 2-fluorophenyl group and a sulfanyl (-SH) moiety at positions 3 and 5, respectively. The phenolic ring at position 6 is functionalized with an allyl group, enhancing steric and electronic properties. Its structure enables coordination with transition metals, making it relevant in catalysis and medicinal chemistry. The E-configuration of the imine bond is critical for stabilizing intramolecular hydrogen bonds (e.g., C–H···S interactions) and intermolecular interactions in crystalline states .
Properties
CAS No. |
578006-04-9 |
|---|---|
Molecular Formula |
C18H15FN4OS |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15FN4OS/c1-2-6-12-7-5-8-13(16(12)24)11-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-5,7-11,24H,1,6H2,(H,22,25)/b20-11+ |
InChI Key |
UUSTXMITEPWKEV-RGVLZGJSSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Allylation: The allyl group is introduced through allylation reactions, which can be achieved using allyl halides in the presence of a base.
Final Assembly: The final step involves the condensation of the triazole derivative with the phenol derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring and other functional groups can be reduced under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The allyl group can undergo addition reactions, such as hydroboration-oxidation or epoxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Addition: Reagents like borane (BH3) or peracids are used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the triazole ring may produce dihydrotriazoles.
Scientific Research Applications
2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The compound’s closest analogues share the 1,2,4-triazole-Schiff base scaffold but differ in substituents, influencing reactivity, solubility, and bioactivity. Key examples include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 2-fluorophenyl group (moderate electron-withdrawing) in the target compound contrasts with the electron-donating 4-hydroxyphenyl group in , altering metal-binding affinity.
- Substituent Effects on Toxicity : The allyl group in the target compound correlates with low acute toxicity (LD₅₀ > 2000 mg/kg) compared to nitro/methoxy derivatives (e.g., ), which lack toxicity data but may pose higher risks due to nitro groups .
Pharmacological and Toxicological Profiles
- Computational models suggest low hepatotoxicity and mutagenicity .
- Analogues: Antimicrobial Activity: The 4-hydroxyphenyl derivative () exhibits moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) when complexed with Cu(II).
Biological Activity
2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article compiles diverse findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound features a complex structure that includes an allyl group, a triazole moiety, and a phenolic component. The presence of these functional groups is believed to contribute to its biological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol. In vitro tests demonstrated significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus flavus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antifungal agents, indicating a promising profile for therapeutic applications .
Antimicrobial Activity
The compound has also shown broad-spectrum antimicrobial activity. Studies conducted using the agar diffusion method revealed that it effectively inhibited both Gram-positive and Gram-negative bacteria. The compound exhibited lower MIC values compared to traditional antibiotics like ampicillin, suggesting its potential as an alternative antimicrobial agent .
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 |
| Escherichia coli | 16 | 64 |
| Candida albicans | 8 | 16 |
Toxicity Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. The acute toxicity of 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol was investigated through both in silico predictions and in vivo studies on rats. Results indicated that the compound has a favorable safety margin with no significant adverse effects observed at therapeutic doses .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or pathways in microbial cells. The triazole ring is known to interfere with fungal sterol synthesis, which may explain its antifungal properties. Further studies are needed to elucidate the precise biochemical interactions at play.
Case Studies
- Study on Antifungal Efficacy : A study conducted on various fungal strains demonstrated that the compound significantly inhibited fungal growth at concentrations lower than those required for established antifungals. This suggests a unique mechanism that warrants further exploration.
- Antimicrobial Spectrum Analysis : A comparative analysis involving multiple bacterial strains showed that the compound not only inhibited growth but also displayed bactericidal properties, making it a candidate for further development as an antibiotic.
Q & A
Basic Research Question
- NMR : ¹H NMR in DMSO-d₆ reveals deshielded phenolic -OH (~δ 10.2 ppm) and allyl protons (δ 5.1–5.8 ppm). ¹⁹F NMR shows a singlet at δ -114 ppm (ortho-fluorine) .
- IR : Strong bands at 3250 cm⁻¹ (O–H stretch), 1610 cm⁻¹ (C=N imine), and 680 cm⁻¹ (C–S) confirm functional groups .
- UV-Vis : π→π* transitions in the triazole and imine moieties (λmax ~ 270–310 nm) .
How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Electrostatic Potential (ESP) : Identify nucleophilic sites (e.g., sulfanyl sulfur) and electrophilic regions (imine nitrogen).
- HOMO-LUMO Gaps : Calculate energy gaps (~3.2 eV) to predict charge-transfer interactions.
- Non-Covalent Interactions (NCI) : Analyze π-stacking (e.g., fluorophenyl-triazole interactions) and hydrogen bonding (O–H⋯N) using Multiwfn .
Validation : Compare computational bond lengths/angles with SC-XRD data (mean deviation < 0.02 Å) .
What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Advanced Research Question
Contradictions often arise from assay conditions or impurity profiles. Solutions include:
- Dose-Response Studies : Test across a concentration range (0.1–100 µM) to identify threshold effects.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., dihydrofolate reductase). A related triazole showed IC₅₀ = 12 µM against E. coli DHFR, but inactivity in some assays due to poor membrane permeability .
How does the compound’s chelation behavior with transition metals influence its applications in catalysis?
Advanced Research Question
The sulfanyl and imine groups act as bidentate ligands. Example with Cu(II):
- Synthesis : React with CuCl₂ in methanol (1:2 molar ratio) to form a square-planar complex.
- Catalytic Activity : Assessed in oxidation of benzyl alcohol (60°C, TBHP oxidant), achieving 85% conversion (TON = 320).
- Characterization : EPR confirms Cu(II) oxidation state (g⊥ = 2.06, g∥ = 2.28) .
What experimental designs ensure reproducibility in studying the compound’s antioxidant activity?
Basic Research Question
Use a standardized protocol:
- DPPH Assay : Prepare triplicate samples (0.1–1.0 mM in ethanol), measure absorbance at 517 nm after 30 min.
- Positive Control : Ascorbic acid (IC₅₀ = 12 µM).
- Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05). A 2021 study reported IC₅₀ = 28 µM for the compound, attributed to phenolic O–H radical scavenging .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 2–12, 37°C, 24 hrs), monitor degradation via HPLC. Degradation >90% occurs at pH < 3 (imine hydrolysis) .
- Thermal Stability : TGA/DSC shows decomposition onset at 210°C (allyl group elimination) .
What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?
Advanced Research Question
Link SAR to conceptual frameworks like Hammett constants (σ) and Hansch analysis:
- Electron-Withdrawing Effects : The 2-fluorophenyl group (σ = +0.78) enhances electrophilicity at the triazole core.
- Lipophilicity : LogP = 2.9 (calculated via ChemAxon) correlates with membrane permeability .
How can contradictory crystallographic data (e.g., bond length discrepancies) be reconciled in publications?
Advanced Research Question
Discrepancies may arise from disorder or refinement errors. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
